
Hydroxy-alpha-sanshool
概要
説明
Hydroxy-alpha-sanshool is a molecule found in plants from the genus Zanthoxylum . It is believed to be responsible for the numbing and tingling sensation caused by eating food cooked with Sichuan peppercorns and Uzazi . The chemical structure of hydroxy-alpha-sanshool resembles capsaicin as both are fatty acid amides .
Synthesis Analysis
Hydroxy-alpha-sanshool was synthesized in a 13% overall yield through eight steps, which included two Wittig reactions that were used to form the carbon skeleton with ethyl 2-oxoacetate and 2E,4E-hexadienal being reacted with the appropriate ylides .
Molecular Structure Analysis
The chemical formula of Hydroxy-alpha-sanshool is C16H25NO2 . It has a molar mass of 263.381 g·mol −1 .
Chemical Reactions Analysis
Hydroxy-alpha-sanshool was synthesized through a process that included two Wittig reactions to form the carbon skeleton . The process also involved the use of ethyl 2-oxoacetate and 2E,4E-hexadienal .
Physical And Chemical Properties Analysis
Hydroxy-alpha-sanshool is a potent agonist of TRPV1/TRPA1 as well as antagonist/blocker of KCNK3/KCNK9/KCNK18 channels .
科学的研究の応用
Gastrointestinal Motility Enhancement
- Background : Sansho, which contains HAS, has been associated with promoting the secretion of gastrointestinal hormones, such as motilin. This effect is likely linked to the enhancement of gastrointestinal motility .
TRPV1/TRPA1 Agonist and KCNK Channel Modulation
- Mechanism : Like capsaicin, HAS acts as an agonist at the pain integration channels TRPV1 and TRPA1. However, it also inhibits tandem pore domain potassium channels KCNK3, KCNK9, and KCNK18, which contribute to its effects .
Metabolic Effects
- Pharmacological Activities : HAS exhibits hypolipidemic and hypoglycemic effects, making it relevant for metabolic disorders .
Anti-Inflammatory Properties
Neuroprotective Effects
Antioxidant Activity
Safety and Hazards
将来の方向性
Recent studies have explored the effects of Hydroxy-alpha-sanshool on the intestinal metabolites of insulin-resistant mice . Another study evaluated the antioxidant properties of sanshools from the Zanthoxylum genus . These studies suggest potential future directions for the use of Hydroxy-alpha-sanshool in medical and health-related applications.
作用機序
Hydroxy-alpha-sanshool is a fascinating molecule found in plants from the genus Zanthoxylum. It is known for its unique pungent and tingling sensation when consumed, which has sparked interest in understanding its mechanism of action .
Target of Action
Hydroxy-alpha-sanshool primarily targets the transient receptor potential cation channels, subfamily V, member 1 (TRPV1) and transient receptor potential cation channel, subfamily A, member 1 (TRPA1) in sensory neurons . These channels are responsible for the sensations induced by various spices and food additives . Hydroxy-alpha-sanshool also targets the tandem pore domain potassium channels KCNK3, KCNK9, and KCNK18 .
Mode of Action
Hydroxy-alpha-sanshool acts as an agonist at the pain integration channels TRPV1 and TRPA1 . It excites D-hair afferent nerve fibers, a distinct subset of the sensitive light touch receptors in the skin, and targets novel populations of Aβ and C-fiber nerve fibers . It also inhibits the tandem pore domain potassium channels KCNK3, KCNK9, and KCNK18 .
Biochemical Pathways
The activation of TRPV1 and TRPA1 by hydroxy-alpha-sanshool explains its unique pungent, tingling sensation . It also affects the linoleic acid and tyrosine metabolism pathways .
Pharmacokinetics
Hydroxy-alpha-sanshool is stably metabolized in human and rat liver microsomes and human hepatocytes . It has strong inhibitory effects on CYP2C9 and CYP2D6 of human liver microsomes . In vivo pharmacokinetic study shows that hydroxy-alpha-sanshool is rapidly absorbed in rats after oral administration .
Result of Action
The activation of TRPV1 and TRPA1 by hydroxy-alpha-sanshool results in a unique pungent, tingling sensation . It also induces colonic motor activity in rat proximal colon .
Action Environment
The effects of hydroxy-alpha-sanshool can be influenced by environmental factors such as diet. For instance, a high-fat and high-sugar diet can induce insulin resistance, and the intervention of hydroxy-alpha-sanshool effectively reverses these changes .
特性
IUPAC Name |
(2E,6Z,8E,10E)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(2,3)19/h4-9,12-13,19H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8-,13-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFKHAVGGJJQFF-UEOYEZOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CCCC=CC(=O)NCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C\CC/C=C/C(=O)NCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700212 | |
| Record name | Hydroxy-alpha-sanshool | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83883-10-7 | |
| Record name | Hydroxy-α-sanshool | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83883-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxy-alpha-sanshool | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Hydroxy-alpha-sanshool (HAS) interact with its target and what are the downstream effects?
A: HAS primarily interacts with Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) ion channels found on sensory neurons. [] Instead of activating these channels directly, HAS acts by inhibiting two-pore potassium channels, leading to neuronal depolarization and the sensation of tingling or numbness. [, ] This interaction with TRPV1 and TRPA1 is believed to be responsible for the unique pungent, tingling sensation associated with Szechuan pepper. [] Furthermore, research indicates that HAS might induce analgesia through the inhibition of voltage-gated sodium channels. []
Q2: What is known about the structure of Hydroxy-alpha-sanshool?
A: Hydroxy-alpha-sanshool is an alkylamide. [] While the provided abstracts don't specify the exact molecular formula, weight, or spectroscopic data, they highlight that its structure shares similarities with Hydroxy-beta-sanshool. [] Both compounds are major constituents of the alkylamide fraction found in Zanthoxylum plants, which are commonly known as Szechuan peppers. []
Q3: What is the role of Hydroxy-alpha-sanshool in influencing insulin resistance and gut microbiota?
A: A study on insulin-resistant mice revealed that HAS administration significantly impacted their gut health. [] HAS effectively reversed the elevated levels of glycosylated serum protein (GSP), glycosylated hemoglobin (GHb), triglycerides (TG), and total cholesterol (TC) observed in the model group. [] Moreover, HAS demonstrated a positive influence on the gut microbiota by increasing species diversity and richness, which were diminished in the insulin-resistant mice. [] These findings suggest that HAS might play a role in alleviating insulin resistance by modulating gut microbiota composition and affecting lipid and amino acid metabolic pathways. []
Q4: Are there any known toxicological concerns associated with Hydroxy-alpha-sanshool?
A4: While HAS is a common food additive and generally considered safe for consumption, the provided research abstracts don't offer detailed toxicological data. Further investigation is needed to establish its safety profile comprehensively, including potential long-term effects.
Q5: What analytical methods are typically employed to study Hydroxy-alpha-sanshool?
A: Various techniques are used to analyze HAS, including High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (HPLC-NMR) for identification and quantification. [] Additionally, Gas Chromatography coupled with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS) are utilized to analyze the essential oil composition of plants containing HAS. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



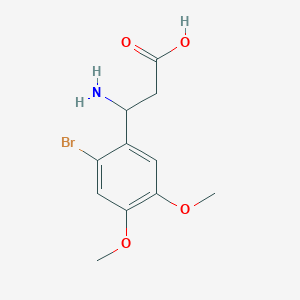
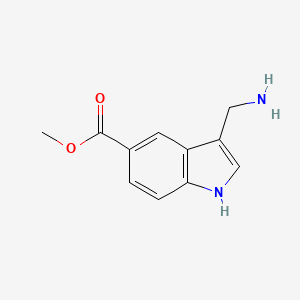




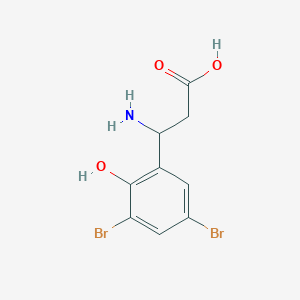
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine](/img/structure/B1504296.png)
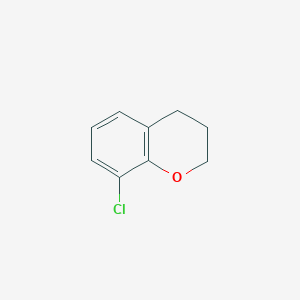
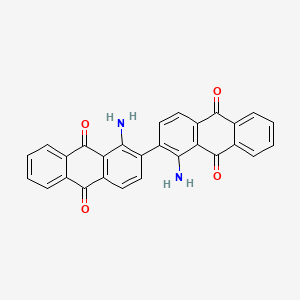

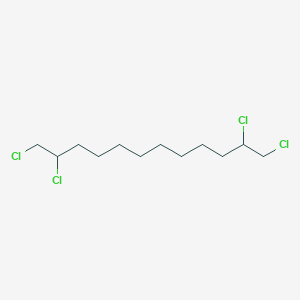

![3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1504305.png)